molecular formula C12H20O3 B14299388 Gamahonolide A CAS No. 125564-58-1

Gamahonolide A

Cat. No.: B14299388
CAS No.: 125564-58-1
M. Wt: 212.28 g/mol
InChI Key: CLTIBVYVKQWLQV-GHMZBOCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Currently, there are no established industrial production methods for Gamahonolide A. The compound is primarily obtained through natural extraction from its fungal source .

Chemical Reactions Analysis

Types of Reactions

Gamahonolide A undergoes various chemical reactions typical of its functional groups. These include:

    Oxidation: this compound can undergo oxidation reactions, which may alter its antifungal properties.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur, particularly at reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory procedures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Mechanism of Action

The mechanism of action of Gamahonolide A involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The molecular targets and pathways involved are still under investigation, but it is believed that this compound interferes with essential cellular processes in fungi.

Comparison with Similar Compounds

Properties

CAS No.

125564-58-1

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

(2R)-2-[(6R)-6-hydroxyheptyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C12H20O3/c1-10(13)6-3-2-4-7-11-8-5-9-12(14)15-11/h5,9-11,13H,2-4,6-8H2,1H3/t10-,11-/m1/s1

InChI Key

CLTIBVYVKQWLQV-GHMZBOCLSA-N

Isomeric SMILES

C[C@H](CCCCC[C@@H]1CC=CC(=O)O1)O

Canonical SMILES

CC(CCCCCC1CC=CC(=O)O1)O

Origin of Product

United States

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